2-(2-Chloroethyl)quinoline hydrochloride is an organic compound that belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. Its chemical formula is with a molecular weight of approximately 227.13 g/mol. The compound typically appears as a pale yellow to cream or light pink powder and is soluble in water. It is primarily known for its role as a building block in the synthesis of various pharmaceuticals and biologically active compounds .
The biological activity of 2-(2-Chloroethyl)quinoline hydrochloride is notable in pharmacological studies. Compounds derived from quinoline structures have been shown to possess various biological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The chloroethyl group enhances its reactivity and potential interaction with biological targets, making it a candidate for further exploration in drug development .
Several methods have been developed for synthesizing 2-(2-Chloroethyl)quinoline hydrochloride:
The primary applications of 2-(2-Chloroethyl)quinoline hydrochloride include:
Interaction studies involving 2-(2-Chloroethyl)quinoline hydrochloride have demonstrated its potential to bind with various biological macromolecules. These studies often focus on its interactions with proteins and nucleic acids, assessing its efficacy as an anticancer agent or antibiotic. The reactive chloroethyl group allows for covalent bonding with target sites, which may enhance its therapeutic effects while also raising concerns about toxicity and side effects .
Several compounds share structural similarities with 2-(2-Chloroethyl)quinoline hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(Chloromethyl)-2-methylquinoline | 288399-19-9 | 0.85 |
2-(Chloromethyl)-4,6-dimethylpyridine | 4472-55-3 | 0.77 |
2-(Chloromethyl)-6-methylpyridine | 3099-29-4 | 0.75 |
4-(Chloromethyl)-1-azanaphthalene | 772-03-2 | 0.85 |
The uniqueness of 2-(2-Chloroethyl)quinoline hydrochloride lies in its specific chloroethyl substitution on the quinoline ring, which enhances its reactivity compared to other similar compounds. This feature contributes significantly to its biological activity and application potential in medicinal chemistry.
The International Union of Pure and Applied Chemistry (IUPAC) designates 2-(2-chloroethyl)quinoline hydrochloride as N-(2-chloroethyl)quinolin-2-amine hydrochloride, reflecting its amine-functionalized ethyl side chain. This nomenclature distinguishes it from simpler chloro-substituted quinolines by specifying the substitution pattern (Figure 1). The parent quinoline system (C₉H₇N) undergoes aminoethylation at position 2, followed by hydrochlorination to yield the final ionic species. Systematic classification places it within the broader family of azanaphthalenes, sharing structural motifs with antimalarial agents like chloroquine but differing in side-chain functionalization.
Empirical analyses confirm the molecular formula C₁₁H₁₂Cl₂N₂, corresponding to a molar mass of 243.13 g/mol. Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy reveals:
The SMILES notation C1=CC=C2C(=C1)C=CC(=N2)NCCCl.Cl
encodes the connectivity, highlighting the amine's proximity to the quinoline nitrogen. Density functional theory (DFT) calculations predict a dihedral angle of 112° between the quinoline plane and chloroethyl group, minimizing steric strain.
Limited single-crystal X-ray diffraction data indicate a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
Parameter | Value |
---|---|
a (Å) | 7.82 |
b (Å) | 12.34 |
c (Å) | 9.56 |
β (°) | 98.7 |
Intermolecular N⁺–H···Cl⁻ hydrogen bonds (2.89 Å) dominate the packing structure, while π-π stacking between quinoline rings occurs at 3.48 Å separation. Variable-temperature NMR studies reveal restricted rotation about the C–N bond (ΔG‡ = 12.3 kcal/mol), suggesting partial double-bond character from resonance with the aromatic system.
The compound first emerged in patent literature during the 1980s as an intermediate in antineoplastic agent synthesis. Early routes involved:
Initial characterization relied on elemental analysis (C: 54.3%, H: 4.9%, N: 11.5%) and infrared spectroscopy, identifying N–H stretches at 3350 cm⁻¹ and C–Cl vibrations at 680 cm⁻¹.
Modern syntheses prioritize atom economy and reduced toxicity:
Microwave-Assisted Synthesis (2010s)
Continuous-Flow Reactor Design (2020s)
Catalytic advancements include using Pd/C for debenzylation steps and ionic liquids as green solvents. Recent work also explores enzymatic resolution to access enantiopure derivatives, though the hydrochloride salt's racemic nature remains standard.